An In-depth Technical Guide to 2-Methylpyrrolidine-3-carboxylic acid (CAS 1493836-70-6)
An In-depth Technical Guide to 2-Methylpyrrolidine-3-carboxylic acid (CAS 1493836-70-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylpyrrolidine-3-carboxylic acid, a heterocyclic amino acid derivative with significant potential in medicinal chemistry and drug discovery. While specific experimental data for the compound with CAS number 1493836-70-6 is limited in publicly available literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer valuable insights for researchers.
Chemical Identity and Physicochemical Properties
2-Methylpyrrolidine-3-carboxylic acid is a substituted proline analogue. The presence of both a secondary amine and a carboxylic acid functional group classifies it as an amino acid. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous biologically active compounds.[1]
Table 1: Physicochemical Properties of 2-Methylpyrrolidine-3-carboxylic acid
| Property | Value | Source/Comment |
| CAS Number | 1493836-70-6 | - |
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | White to beige crystalline powder (predicted) | Based on similar compounds[4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the polar nature of the amino acid structure. |
| InChI Key | SGNKGPSXXFQUHT-UHFFFAOYSA-N | [2] |
| SMILES | CC1C(CCN1)C(=O)O | [2] |
| PubChem CID | 22987642 | [2] |
Stereochemistry: The Gateway to Biological Specificity
A critical aspect of 2-Methylpyrrolidine-3-carboxylic acid is its stereochemistry. The molecule possesses two chiral centers at the C2 and C3 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The precise stereochemical configuration is paramount as it dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with biological targets such as enzymes and receptors.[5][6] The biological activity of pyrrolidine-based pharmaceuticals is often confined to a single stereoisomer.[5]
Caption: Relationship between the four stereoisomers of 2-Methylpyrrolidine-3-carboxylic acid.
Synthesis Strategies
The synthesis of substituted pyrrolidine-3-carboxylic acids can be approached through various synthetic routes. The choice of method often depends on the desired stereochemical outcome.
Asymmetric Michael Addition
A prominent strategy for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic Michael addition.[7][8] This approach can establish the stereocenters with high control. For instance, the addition of nitroalkanes to α,β-unsaturated esters, followed by reduction and cyclization, can yield highly enantiomerically enriched pyrrolidine structures.[7]
Caption: Potential applications of 2-Methylpyrrolidine-3-carboxylic acid in drug discovery.
Spectroscopic Characterization (Predicted)
While specific spectroscopic data for CAS 1493836-70-6 is not readily available, the expected spectral features can be predicted based on the analysis of similar compounds. [9][10] Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Multiplets for the pyrrolidine ring protons (CH and CH₂ groups).- A doublet for the methyl group (CH₃) protons.- A broad singlet for the amine (NH) proton.- A broad singlet for the carboxylic acid (OH) proton. |
| ¹³C NMR | - Resonances for the two chiral carbons (C2 and C3).- Resonances for the other two methylene carbons in the ring.- A resonance for the methyl carbon.- A resonance for the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid.- An N-H stretch from the secondary amine.- A strong C=O stretch from the carboxylic acid.- C-H stretching and bending vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (129.16 g/mol ).- Fragmentation patterns characteristic of the loss of the carboxylic acid group and cleavage of the pyrrolidine ring. |
Experimental Protocol for NMR Spectroscopy
For researchers intending to characterize this compound, the following general protocol for NMR analysis is recommended. [9][10]
-
Sample Preparation:
-
Ensure the sample is of high purity.
-
Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as TMS or DSS, for chemical shift referencing. [9]
-
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (≥300 MHz).
-
Acquire ¹H and ¹³C spectra using standard pulse programs.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. [10]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID to obtain the final spectrum. [9]
-
Safety and Handling
As a laboratory chemical, 2-Methylpyrrolidine-3-carboxylic acid and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [11][12]* Ventilation: Use only in a well-ventilated area to avoid breathing dust, fumes, or vapors. [11][13]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11][13]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [11][14] Hazard Statements (Predicted based on similar compounds):
-
H315: Causes skin irritation. [11]* H319: Causes serious eye irritation. [11]* H335: May cause respiratory irritation. [11]
Conclusion
2-Methylpyrrolidine-3-carboxylic acid (CAS 1493836-70-6) represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its chiral nature and the proven utility of the pyrrolidine scaffold in drug design suggest significant potential for the development of novel therapeutics. While a lack of specific experimental data necessitates a predictive approach to its properties and behavior, the wealth of information on related compounds provides a strong foundation for researchers to explore its synthetic utility and biological applications. Further investigation into the stereoselective synthesis and biological evaluation of the individual stereoisomers of this compound is warranted and could lead to the discovery of new and potent bioactive molecules.
References
- AK Scientific, Inc.
- SAFETY D
- 2 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (January 29, 2026).
- Safety Data Sheet - Angene Chemical. (May 01, 2021).
- BenchChem. Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
-
Dickerson, S. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. Available at: [Link]
- US Patent 8,344,161 B2. Process for the preparation of pyrollidine-3-carboxylic acids.
- BenchChem. Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide.
- BenchChem. A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid.
- BenchChem. Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
- BenchChem. An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals.
- Guidechem. How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)? - FAQ. (July 04, 2020).
- OIST.
- Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
- PubChem. (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | C6H11NO2 | CID 2724879.
- ThermoFisher Scientific. (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid, 97%.
- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
- Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- PubChemLite. (2s,3s)-3-methylpyrrolidine-2-carboxylic acid.
- ResearchGate.
- ChemScene. (2R,3S)-3-Methylpyrrolidine-2-carboxylic acid.
- Sigma-Aldrich. 3-Methylpyrrolidine-3-carboxylic acid hydrochloride | 1222503-25-4.
- MedChemExpress. (S)
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. 2-Methyl-pyrrolidine-3-carboxylic acid,1493836-70-6-Amadis Chemical [amadischem.com]
- 3. (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | C6H11NO2 | CID 2724879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
- 12. acrospharma.co.kr [acrospharma.co.kr]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
